
Apilimod mesylate
概要
説明
Apilimod mesylate is a small molecule inhibitor that has garnered significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications. Initially identified as an inhibitor of interleukin-12 and interleukin-23 production, it has since been repurposed for various other applications, including the treatment of non-Hodgkin lymphoma and viral diseases such as COVID-19 .
作用機序
Target of Action
Apilimod mesylate primarily targets the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve plays a crucial role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is also known to inhibit the synthesis of interleukin-12 (IL-12) and interleukin-23 (IL-23), thereby preventing IL-12/IL-23 mediated immune responses .
Mode of Action
This compound interacts with its target, PIKfyve, by inhibiting its activity. This inhibition disrupts the production of two lipids, PtdIns5P and PtdIns (3,5)P2, which are synthesized by PIKfyve . The disruption of these lipids affects the normal functioning of the endosomal and lysosomal system, leading to a unique mechanism of action that involves the disruption of lysosomal function .
Biochemical Pathways
The inhibition of PIKfyve by this compound disrupts the normal functioning of the endosomal and lysosomal system . This disruption affects the downstream biochemical pathways, including membrane homeostasis, endosomal trafficking, and autophagy . Furthermore, it also prevents IL-12/IL-23 mediated immune responses .
Result of Action
The result of this compound’s action is the induction of cytotoxicity in B-cell non-Hodgkin lymphoma (B-NHL) cells . This cytotoxicity is driven by the inhibition of PIKfyve and the subsequent disruption of lysosomal function . It has been observed to have broad anticancer activity in vitro and in vivo across all subtypes of B-NHL .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of certain genetic factors in the patient, such as mutations in the kinase domain of PIKfyve . Additionally, the drug’s action can be influenced by the cellular environment, particularly the status of the endosomal and lysosomal system . .
生化学分析
Biochemical Properties
Apilimod mesylate exhibits exquisite specificity for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve makes two lipids, PtdIns5P and PtdIns (3,5)P2, whose syntheses are efficiently and similarly inhibited by this compound .
Cellular Effects
This compound has selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) compared with normal cells . It induces B-NHL cytotoxicity through a unique mechanism of action that involves the disruption of lysosomal function . Treatment with this compound was associated with enlargement of the lysosomal compartment and increase of pro- (inactive) cathepsin levels without lysosomal membrane permeabilization and mature (active) cathepsin accumulation in the cytosol .
Molecular Mechanism
This compound-mediated cytotoxicity is driven by PIKfyve inhibition . It interferes with the endo/lysosomal trafficking and can indirectly block the activation of proteases as shown for Cathepsin B and L . This compound thereby likely interferes with proteolytic activation of the S protein and prevents host cell invasion .
Temporal Effects in Laboratory Settings
This compound displays nanomolar activity in vitro . Administration of this compound (100 nM; 60 min) in human embryonic kidney cells powerfully reduces levels of both PtdIns5P and PtdIns (3,5)P2 . These findings, along with observations that this compound treatment robustly impairs endolysosomal membrane traffic, point to disruption of lysosomal homeostasis as an important component of the cytotoxic effects of this compound .
Dosage Effects in Animal Models
In vivo studies demonstrate single-agent efficacy as well as synergy with approved B-NHL drugs . With oral dosing of 60 mg/kg this compound (approximately 41 mg/kg Apilimod free base; twice a day), a 48% inhibition of tumor growth was observed in a mouse model .
Metabolic Pathways
Transport and Distribution
Given its role as a PIKfyve inhibitor, it is likely to be involved in endosomal and lysosomal trafficking .
Subcellular Localization
This compound, as a PIKfyve inhibitor, is likely to be localized in the endosomes and lysosomes where PIKfyve is active
準備方法
The synthesis of apilimod mesylate involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced to the pyrimidine core through substitution reactions, often involving reagents like alkyl halides or amines.
Final mesylation:
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization.
化学反応の分析
Apilimod mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Anticancer Applications
Mechanism of Action
Apilimod inhibits PIKfyve, leading to disruption in lysosomal homeostasis and endolysosomal membrane traffic. This mechanism has been shown to induce cytotoxic effects specifically in B-cell non-Hodgkin lymphoma (B-NHL) cells while sparing normal cells, demonstrating its potential as a targeted cancer therapy .
Clinical Trials and Efficacy
- Combination Therapy : In preclinical models, apilimod has shown significant synergistic effects when combined with anti-PD-L1 therapies, achieving up to 86% tumor growth inhibition .
- Monotherapy : As a single agent, apilimod demonstrated notable efficacy in inhibiting tumor growth in various B-NHL models, showcasing its potential for treating multiple subtypes of this cancer .
Study Type | Findings |
---|---|
Preclinical Trials | 86% tumor growth inhibition in combination therapy with anti-PD-L1 |
In Vivo Studies | Significant tumor reduction in B-NHL models |
Neurological Applications
Amyotrophic Lateral Sclerosis (ALS)
Apilimod mesylate has been investigated for its effects on C9orf72-related ALS:
- A phase 2a clinical trial demonstrated that apilimod increased plasma levels of soluble glycoprotein nonmetastatic melanoma protein B (sGPNMB) by over 2.5-fold, indicating effective PIKfyve inhibition. Furthermore, it significantly reduced levels of poly(GP) proteins in cerebrospinal fluid (CSF), suggesting potential neuroprotective effects .
Antiviral Applications
Recent studies have highlighted the antiviral properties of apilimod against various viruses:
- Broad Spectrum Activity : Apilimod has shown efficacy against respiratory viruses such as influenza and respiratory syncytial virus (RSV) in both in vitro and in vivo settings. Its mechanism involves inhibiting viral replication through PIKfyve pathway disruption .
Virus Type | Application |
---|---|
Influenza | Effective in vitro and in vivo inhibition |
Respiratory Syncytial Virus | Demonstrated potent antiviral effects |
Mechanistic Insights and Future Directions
The role of apilimod in modulating immune responses has also been explored:
類似化合物との比較
Apilimod mesylate is unique in its specific inhibition of PIKfyve, which sets it apart from other kinase inhibitors. Similar compounds include:
Wortmannin: A broad-spectrum kinase inhibitor that affects multiple kinases.
LY294002: Another kinase inhibitor with a broader range of targets compared to this compound.
PI-103: A dual inhibitor of PI3K and mTOR, with different specificity and applications compared to this compound
生物活性
Apilimod mesylate, also known as STA-5326, is a selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) with significant implications in various biological activities, particularly in oncology and immunology. This compound has garnered attention due to its unique mechanisms of action, including its effects on lysosomal function and the NLRP3 inflammasome.
Apilimod exerts its biological activity primarily through the inhibition of PIKfyve, which plays a crucial role in lysosomal homeostasis. The inhibition leads to lysosomal dysfunction, impacting cellular processes such as autophagy and apoptosis. This mechanism is particularly relevant in the context of B-cell non-Hodgkin lymphoma (B-NHL), where apilimod demonstrates potent antiproliferative effects.
Key Findings:
- Inhibition of IL-12 and IL-23 : Apilimod has been shown to inhibit the production of interleukins IL-12 and IL-23, with IC50 values of 1 nM and 2 nM respectively, indicating its potency as an anti-inflammatory agent .
- Lysosomal Dysfunction : The compound disrupts lysosomal homeostasis, leading to increased autophagy-related gene expression and impaired endolysosomal membrane traffic .
Anticancer Activity
Apilimod has demonstrated broad anticancer activity across various subtypes of B-NHL. In vitro studies reveal that it induces cytotoxicity selectively in malignant cells without significantly affecting normal cells.
In Vitro and In Vivo Studies:
- Cytotoxicity : Apilimod exhibits nanomolar activity against B-NHL cell lines and shows synergy with existing chemotherapeutic agents .
- Resistance Mechanisms : Research identified mutations in the PIKfyve kinase domain that confer resistance to apilimod, highlighting the importance of this target in mediating its effects .
Immunological Effects
Recent studies have indicated that apilimod activates the NLRP3 inflammasome, which is crucial for the innate immune response. This activation leads to the secretion of pro-inflammatory cytokines like IL-1β.
Mechanistic Insights:
- Calcium Flux and Mitochondrial Damage : Apilimod triggers TRPML1-dependent calcium release from lysosomes, resulting in mitochondrial damage and subsequent NLRP3 activation .
- Pro-inflammatory Activity : The compound promotes caspase-1 activation, further enhancing IL-1β production in macrophages .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound
特性
IUPAC Name |
methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJWNIKZLYZYSY-OKUPSQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870087-36-8 | |
Record name | Apilimod mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APILIMOD MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。